
1-Methylpyrazole;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpyrazole is a heterocyclic organic compound containing a pyrazole ring with a methyl group attached to the nitrogen atom at position 1. Sulfuric acid, a strong mineral acid, is often used in conjunction with 1-methylpyrazole in various chemical reactions. The combination of these two compounds can lead to the formation of various derivatives with significant applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpyrazole can be synthesized through various methods, including the cyclization of hydrazines with 1,3-dicarbonyl compounds. One common method involves the reaction of methylhydrazine with acetylacetone under acidic conditions to form 1-methylpyrazole .
Industrial Production Methods: In industrial settings, 1-methylpyrazole is often produced using large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpyrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Methylpyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Derivatives of 1-methylpyrazole are explored for their potential use in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-methylpyrazole involves its interaction with various molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The specific pathways involved depend on the particular derivative and its intended application .
Comparación Con Compuestos Similares
Pyrazole: A parent compound with similar chemical properties but without the methyl group.
1,2-Diazole: Another heterocyclic compound with two nitrogen atoms in the ring.
Imidazole: Contains two nitrogen atoms at different positions compared to pyrazole.
Uniqueness: 1-Methylpyrazole is unique due to the presence of the methyl group, which can influence its reactivity and the types of derivatives that can be formed. This makes it a valuable compound in the synthesis of various chemical and pharmaceutical products .
Propiedades
Número CAS |
917872-09-4 |
|---|---|
Fórmula molecular |
C4H8N2O4S |
Peso molecular |
180.19 g/mol |
Nombre IUPAC |
1-methylpyrazole;sulfuric acid |
InChI |
InChI=1S/C4H6N2.H2O4S/c1-6-4-2-3-5-6;1-5(2,3)4/h2-4H,1H3;(H2,1,2,3,4) |
Clave InChI |
LHWYKPYGDXYADI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=N1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
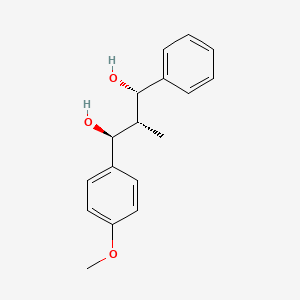
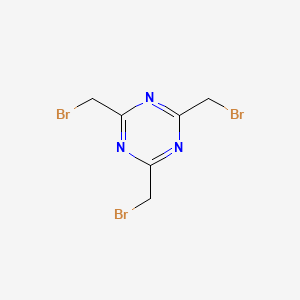
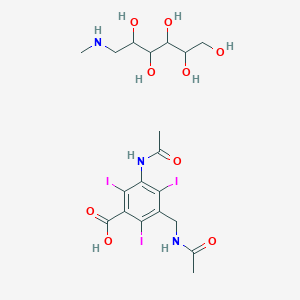
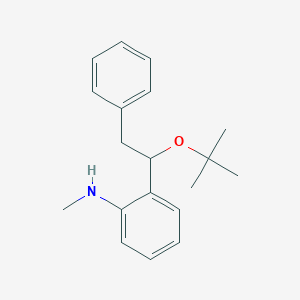


![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
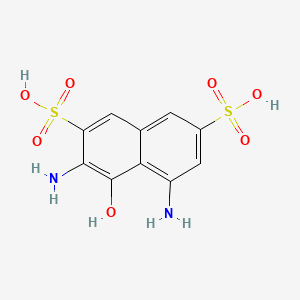


![(1R,2R)-N~1~,N~2~-Bis[(2-methoxyphenyl)methyl]cyclohexane-1,2-diamine](/img/structure/B14180151.png)
![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
![Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane](/img/structure/B14180164.png)
